3-Ethoxy-5-methyl-4-(pyridin-3-yl)isoxazole
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Overview
Description
3-Ethoxy-5-methyl-4-(pyridin-3-yl)isoxazole is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-5-methyl-4-(pyridin-3-yl)isoxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of pyridine-3-carbaldehyde with ethyl acetoacetate in the presence of hydroxylamine hydrochloride. The reaction proceeds through the formation of an intermediate oxime, which undergoes cyclization to form the isoxazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-5-methyl-4-(pyridin-3-yl)isoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted isoxazoles depending on the nucleophile used.
Scientific Research Applications
3-Ethoxy-5-methyl-4-(pyridin-3-yl)isoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-Ethoxy-5-methyl-4-(pyridin-3-yl)isoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-3-pyridin-3-yl-isoxazole: Similar structure but lacks the ethoxy group.
3-(4-Chlorophenyl)-5-methylisoxazole: Contains a chlorophenyl group instead of the pyridinyl group.
Uniqueness
3-Ethoxy-5-methyl-4-(pyridin-3-yl)isoxazole is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its solubility and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H12N2O2 |
---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
3-ethoxy-5-methyl-4-pyridin-3-yl-1,2-oxazole |
InChI |
InChI=1S/C11H12N2O2/c1-3-14-11-10(8(2)15-13-11)9-5-4-6-12-7-9/h4-7H,3H2,1-2H3 |
InChI Key |
XFWSGIIFYGTODM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NOC(=C1C2=CN=CC=C2)C |
Origin of Product |
United States |
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